

characterization of 1-Ethyl-2-iodobenzene derivatives

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Compound of Interest

Compound Name: 1-Ethyl-2-iodobenzene

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An In-Depth Guide to the Characterization of **1-Ethyl-2-iodobenzene** and Its Derivatives for Drug Development Professionals

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing a self-validating framework for the analysis of these crucial synthetic intermediates.

The Imperative of a Multi-Technique Approach

No single analytical technique can provide a complete profile of a molecule. A robust characterization strategy for **1-ethyl-2-iodobenzene** derivatives relies on an orthogonal approach, where multiple techniques with different physical principles are employed to build a comprehensive and unambiguous data package. This ensures that structural identity, purity, and isomeric integrity are all confirmed.

Caption: Orthogonal workflow for characterizing aryl iodides.

Comparative Physicochemical Properties of Isomeric Ethyliodobenzenes

The position of the ethyl and iodo groups on the benzene ring significantly influences the physical properties and, consequently, the spectroscopic output of the molecule. Understanding these differences is the first step in characterization, particularly when isomeric purity is a concern.

Property	1-Ethyl-2-iodobenzene	1-Ethyl-3-iodobenzene	1-Ethyl-4-iodobenzene
CAS Number	18282-40-1[1]	19164-77-3[2]	2524-55-2
Molecular Formula	C ₈ H ₉ I[1]	C ₈ H ₉ I[2]	C ₈ H ₉ I[3]
Molecular Weight	232.06 g/mol [1]	232.06 g/mol [2]	232.06 g/mol [3]
Physical Form	Liquid[4]	Liquid	Liquid
Boiling Point	~221 °C	N/A	~228 °C
LogP (Predicted)	3.94[5]	3.8	3.8

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: Why NMR is Critical for Isomer Differentiation

For ethyliodobenzene derivatives, ¹H NMR is indispensable for differentiating between ortho, meta, and para isomers. The substitution pattern creates unique spin-spin coupling systems in the aromatic region, resulting in distinct and predictable splitting patterns. While the ethyl group signals (-CH₂- quartet and -CH₃ triplet) remain relatively consistent, the aromatic region is the true diagnostic fingerprint.

¹H NMR Spectroscopic Data of 1-Ethyl-2-iodobenzene

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	Doublet (d)	1H	Aromatic H (ortho to I)
~7.30	Triplet (t)	1H	Aromatic H
~7.00	Triplet (t)	1H	Aromatic H
~6.85	Doublet (d)	1H	Aromatic H (ortho to Ethyl)
~2.75	Quartet (q)	2H	-CH ₂ -
~1.25	Triplet (t)	3H	-CH ₃ -

(Note: Exact shifts can vary based on solvent and instrument)

¹³C NMR Spectroscopic Data of 1-Ethyl-2-iodobenzene

The ¹³C NMR spectrum provides a count of unique carbon environments. A key feature for aryl iodides is the chemical shift of the ipso-carbon (the carbon atom directly bonded to iodine), which is significantly shielded compared to its position in ethylbenzene due to the "heavy atom effect".^[6]

Chemical Shift (δ) ppm	Assignment
~147.0	C-Ethyl (Quaternary)
~139.5	C-H (Aromatic)
~129.0	C-H (Aromatic)
~128.5	C-H (Aromatic)
~127.5	C-H (Aromatic)
~101.0	C-Iodo (Quaternary)[7]
~30.0	-CH ₂ -
~15.5	-CH ₃ -
(Note: Data sourced from SpectraBase and may vary)[7]	

Trustworthiness: A Self-Validating Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the **1-ethyl-2-iodobenzene** derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ 0.00 ppm).
- Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz is recommended for better resolution of aromatic signals). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence (e.g., 'zg30').

- Set an appropriate spectral width to cover the expected chemical shift range (~ -1 to 10 ppm).
- Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Ensure the relaxation delay (d1) is adequate (e.g., 1-5 seconds) for quantitative integration.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30') to produce sharp singlets for each carbon.
 - Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and calibrate the chemical shift axis using the TMS reference.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. For halogenated compounds, the isotopic pattern is also a crucial piece of evidence.

Expertise & Experience: Interpreting the Fragmentation

Electron Ionization (EI) is a common technique used with Gas Chromatography (GC-MS). For **1-ethyl-2-iodobenzene**, the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 232.^{[1][8]} The high mass of iodine (127 amu) makes fragments involving its loss or retention highly diagnostic.

Key Expected Fragments:

m/z	Identity	Interpretation
232	$[\text{C}_8\text{H}_9\text{I}]^+$	Molecular Ion (M^+)[1]
217	$[\text{C}_8\text{H}_8\text{I}]^+$	Loss of a methyl radical ($-\text{CH}_3$)
203	$[\text{C}_7\text{H}_6\text{I}]^+$	Loss of an ethyl radical ($-\text{CH}_2\text{CH}_3$)[3]
105	$[\text{C}_8\text{H}_9]^+$	Loss of an iodine radical ($-\text{I}$)[1]

| 77 | $[\text{C}_6\text{H}_5]^+$ | Phenyl cation |

Trustworthiness: A Self-Validating Protocol for GC-MS Analysis

Objective: To confirm the molecular weight and fragmentation pattern of the analyte and assess its purity.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C). Use a split injection mode to avoid column overloading.
 - Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation of any impurities.
- MS Method:
 - Ion Source: Use standard Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Scan a mass range that encompasses the expected molecular weight and fragments (e.g., m/z 40-300).
- Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference database (e.g., NIST) for confirmation.^[9]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides information about the vibrational modes of functional groups within the molecule. While less definitive for overall structure than NMR, it is a rapid and effective technique for confirming the presence of key structural motifs.

Expertise & Experience: Diagnostic IR Bands

For **1-ethyl-2-iodobenzene**, the IR spectrum is characterized by absorptions from the aromatic ring, the aliphatic ethyl group, and the carbon-iodine bond. The out-of-plane (oop) bending region is particularly useful for confirming the 1,2-disubstitution pattern on the benzene ring.

Predicted Infrared Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
2975-2850	Strong	Aliphatic C-H Stretch (from ethyl group) ^[10]
1600-1450	Medium-Strong	Aromatic C=C Ring Stretch ^[10]
~750	Strong	C-H Out-of-Plane Bending (1,2-disubstitution)

| ~1020 | Medium | C-I Stretch |

Trustworthiness: A Self-Validating Protocol for ATR-FTIR Analysis

Objective: To quickly obtain a vibrational spectrum to confirm functional groups and substitution patterns.

Methodology:

- **Background Spectrum:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of the liquid **1-ethyl-2-iodobenzene** directly onto the ATR crystal.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- **Data Analysis:** Label the significant peaks and assign them to the corresponding vibrational modes. Compare the fingerprint region ($1400\text{-}600\text{ cm}^{-1}$) to a reference spectrum if available.

Chromatographic Methods: The Gold Standard for Purity Assessment

While spectroscopic methods establish identity, chromatography is essential for quantifying purity and separating the target compound from starting materials, by-products, and isomers.

Expertise & Experience: Choosing the Right Technique

High-Performance Liquid Chromatography (HPLC) is highly versatile. For aryl iodides, a reverse-phase method is typically effective. These compounds are strong UV absorbers, making UV detection a simple and sensitive choice.^[5] Gas Chromatography (GC) is also an excellent choice given the volatility of **1-ethyl-2-iodobenzene** and is often coupled with MS as described above.

Trustworthiness: A Self-Validating Protocol for HPLC Purity Analysis

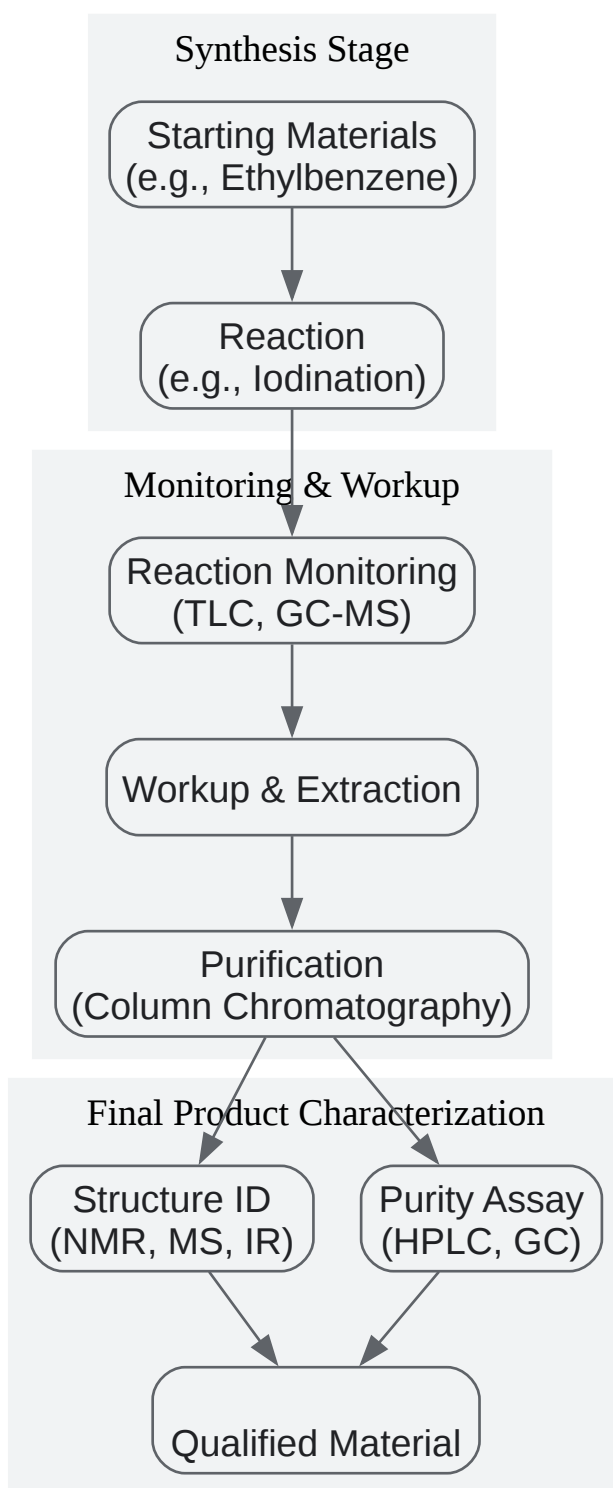
Objective: To determine the purity of the **1-ethyl-2-iodobenzene** sample and quantify any impurities.

Methodology:

- System: A standard HPLC system with a UV-Vis detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of an aqueous solvent (e.g., water) and an organic solvent (e.g., acetonitrile or methanol).^[5] For Mass-Spec compatibility, replace any non-volatile acids like phosphoric acid with formic acid.^[5]
 - Example Gradient: Start at 50:50 Water:Acetonitrile, ramp to 10:90 over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
- Sample Preparation: Prepare the sample at a concentration of ~1 mg/mL in the mobile phase.
- Analysis: Inject the sample. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

Synthesis and Characterization Workflow

The characterization techniques described are not just for final product analysis; they are integral to the entire synthetic workflow, from monitoring reaction progress to isolating the pure compound.



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Caption: Integrated workflow from synthesis to qualified material.

Conclusion

The comprehensive characterization of **1-ethyl-2-iodobenzene** and its derivatives is a critical, multi-faceted process that underpins their successful application in research and development. By integrating a suite of orthogonal analytical techniques—NMR for structure, MS for molecular weight, IR for functional groups, and chromatography for purity—scientists can build a self-validating data package. This rigorous approach, which emphasizes understanding the "why" behind each measurement, ensures the quality and reliability of these essential chemical building blocks, ultimately de-risking and accelerating the drug development process.

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